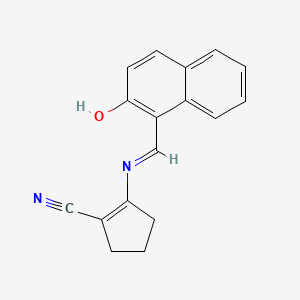

(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)cyclopent-1-enecarbonitrile

Description

(E)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)cyclopent-1-enecarbonitrile is a Schiff base derivative featuring a naphthol moiety, a cyclopentene ring, and a nitrile group. The compound’s structure includes an imine linkage (C=N) formed via condensation between an amine and a carbonyl group, a hydroxyl group on the naphthalene ring, and a conjugated cyclopentene-carbonitrile system.

Properties

IUPAC Name |

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]cyclopentene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-10-13-5-3-7-16(13)19-11-15-14-6-2-1-4-12(14)8-9-17(15)20/h1-2,4,6,8-9,11,20H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINSTOVVHRGVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)N=CC2=C(C=CC3=CC=CC=C32)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)cyclopent-1-enecarbonitrile, with the molecular formula C17H14N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]cyclopentene-1-carbonitrile

- Molecular Weight : 262.312 g/mol

- Purity : Typically around 95% .

The presence of the hydroxynaphthalene moiety suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer effects. For instance, hydrazone derivatives have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways .

A study on related compounds highlighted their ability to inhibit cell proliferation in different cancer cell lines, suggesting that the structural features of these compounds contribute to their biological efficacy .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from its structural characteristics. Compounds with hydroxyl groups are often associated with free radical scavenging activities. This property is crucial in preventing oxidative stress-related diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Growth : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are potential pathways through which apoptosis is induced.

- Antioxidant Mechanisms : The hydroxyl group may donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted the synthesis and characterization of various related compounds, demonstrating their efficacy against a range of bacterial strains. The presence of the hydroxynaphthalene moiety is believed to enhance the interaction with microbial membranes, thereby increasing antimicrobial potency .

Cancer Research

The compound's structure suggests potential as a chemotherapeutic agent. Its ability to inhibit specific cancer cell lines has been investigated, with preliminary results showing promise in targeting breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis through the activation of caspase pathways, although further studies are required to elucidate the precise mechanisms involved .

Materials Science

Fluorescent Probes

Due to its unique electronic properties, (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)cyclopent-1-enecarbonitrile has been explored as a fluorescent probe for detecting metal ions. The compound's fluorescence can be significantly enhanced in the presence of specific ions, making it a valuable tool in environmental monitoring and biological sensing applications. Studies have demonstrated its effectiveness in detecting copper ions with high selectivity .

Polymeric Materials

In materials science, this compound has been incorporated into polymer matrices to develop novel materials with enhanced thermal and mechanical properties. The integration of this compound into polymer composites has shown improvements in tensile strength and thermal stability, making it suitable for applications in coatings and structural materials .

Analytical Chemistry

Chemical Sensors

The compound serves as a basis for developing chemical sensors due to its ability to undergo specific reactions with target analytes. For instance, it can form stable complexes with various transition metals, which can be quantified using spectroscopic techniques. This application is particularly relevant in detecting heavy metals in environmental samples .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules based on functional groups, spectroscopic properties, and synthetic pathways inferred from the evidence.

Functional Group Analysis

Key Observations :

- The target compound’s imine group contrasts with the hydrazide in VU0029767 and the amino group in ’s pyridine derivative. Imines are prone to hydrolysis or tautomerization, whereas hydrazides and amines exhibit distinct reactivity (e.g., nucleophilic addition for hydrazides) .

- The cyclopentene-carbonitrile system in the target may enhance electron-withdrawing effects compared to the pyridine-based nitriles in compounds 13 and . This could influence solubility or coordination with metal ions .

Spectroscopic Comparisons

IR Spectroscopy :

- The target’s expected C=N stretch (~1600–1650 cm⁻¹) and OH stretch (~3200–3600 cm⁻¹) align with compound 13 (C=O at 1706 cm⁻¹, OH at 3677 cm⁻¹) but differ in the absence of amidic NH stretches (~3300 cm⁻¹) .

- VU0029767 would display hydrazide-specific N-H stretches (~3100–3350 cm⁻¹) absent in the target .

NMR Spectroscopy :

- The target’s aromatic protons (naphthalene and cyclopentene) would resonate in the δ 6.8–7.6 range, similar to compound 13 (δ 6.84–7.59). However, the cyclopentene protons may show distinct coupling patterns compared to pyridine or benzene derivatives .

- The imine proton (CH=N) in the target would likely appear as a singlet near δ 8.5–9.0, contrasting with compound 13 ’s NH₂ (δ 6.49) and NH-amid (δ 10.03) signals .

Research Implications and Limitations

- Coordination Chemistry : The imine and hydroxyl groups could act as bidentate ligands for metal ions, similar to Schiff bases in catalysis .

- Biological Activity : Compounds like VU0029767 and pyridine-carbonitriles () are explored for pharmaceutical applications, hinting at possible anticancer or antimicrobial properties for the target .

Limitations :

- Absence of crystallographic data (e.g., bond lengths, angles) for the target compound precludes detailed geometric comparisons.

- Experimental data on solubility, stability, and reactivity are needed to validate hypotheses derived from structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)cyclopent-1-enecarbonitrile, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving condensation reactions. For example, analogous structures (e.g., 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile) are synthesized by refluxing malononitrile with aldehydes in ethanol, followed by microwave-assisted cyclization with ketones and ammonium acetate . Key intermediates should be purified via column chromatography (e.g., dichloromethane-methanol systems) and characterized using FT-IR, , and elemental analysis. Crystallization for X-ray diffraction (XRD) requires slow solvent evaporation (e.g., methanol over 7 days) .

Q. How is the molecular structure of this compound resolved, and what are the critical geometric parameters?

- Methodological Answer : Single-crystal XRD is the gold standard. For related naphthalene derivatives, bond lengths (e.g., C–N: ~1.33 Å, C–C: ~1.48 Å) and torsion angles (e.g., 59.8–67.4° between aromatic planes) are measured to confirm stereochemistry and conjugation . Software like SHELX or OLEX2 refines hydrogen atom positions using riding models (C–H = 0.93 Å for aromatic H) .

Q. What intermolecular interactions stabilize the crystal lattice?

- Methodological Answer : N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å between naphthalene rings) are critical. For example, in similar Schiff bases, hydrogen-bonded 3D networks enhance thermal stability .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in analogous cyclopentene-carbonitrile systems?

- Methodological Answer : Optimize reaction conditions:

- Catalyst Screening : Replace piperidine with morpholine or ionic liquids to enhance imine formation efficiency .

- Microwave Parameters : Adjust temperature (e.g., 120°C → 140°C) and irradiation time (1 h → 45 min) to reduce degradation .

- Solvent Systems : Test toluene-DMF mixtures to improve solubility of naphthalene precursors .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Software like Discovery Studio models non-covalent interactions (e.g., hydrogen bonds) using PM6 semi-empirical methods . Compare computed bond angles (e.g., C–N–C) with XRD data to validate accuracy .

Q. How do experimental design limitations affect reproducibility in photophysical studies?

- Methodological Answer : Key issues include:

- Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour spectral analysis) alters electronic properties. Stabilize samples via cooling (-20°C) or inert atmospheres .

- Matrix Effects : Use multivariate calibration (e.g., PLS regression) to account for interference from degraded byproducts in UV-Vis or fluorescence assays .

Q. How do substituents on the naphthalene ring influence tautomerism and spectroscopic properties?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position of naphthalene and monitor tautomeric shifts via (e.g., enol-keto equilibrium) . Compare IR carbonyl stretches (1680–1700 cm) with DFT-predicted values to correlate substituent effects with reactivity .

Q. What are the contradictions between spectroscopic and XRD data in confirming the (E)-configuration?

- Methodological Answer : While (δ 8.5–9.0 ppm for imine protons) suggests the (E)-isomer, XRD unambiguously confirms it via torsion angles (>50° between naphthalene and cyclopentene planes). Discrepancies arise if crystallization favors one isomer; use NOESY to detect solution-phase conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.